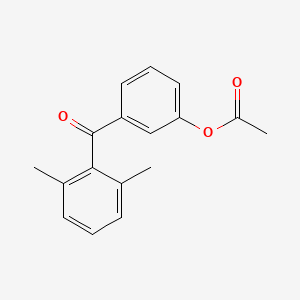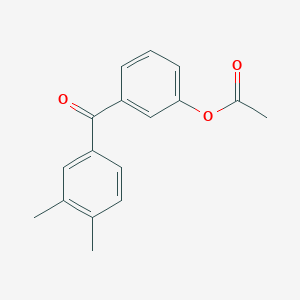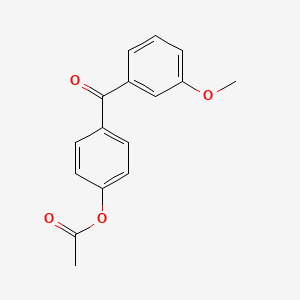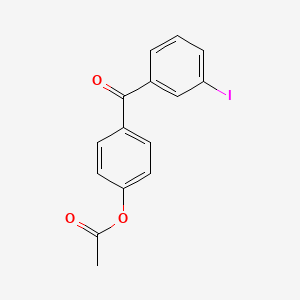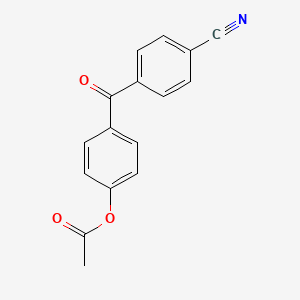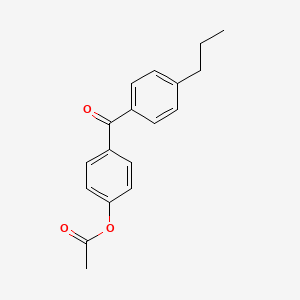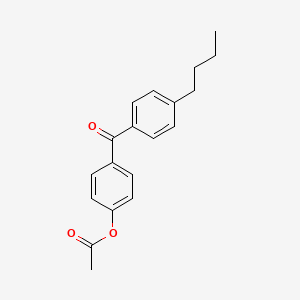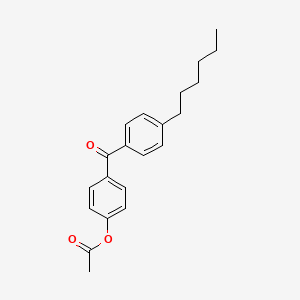
2-(2-乙酰氧基苯甲酰基)噻吩
描述
2-(2-Acetoxybenzoyl) thiophene: is a synthetic organic compound belonging to the thienylcyclopentyl ketone chemical family. It has a molecular formula of C13H10O3S and a molecular weight of 246.29. This compound is characterized by its yellow appearance and is known for its applications in various fields of scientific research and industry.
科学研究应用
2-(2-Acetoxybenzoyl) thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Thiophene derivatives have shown potential as biologically active compounds with various pharmacological properties.
Medicine: Some thiophene-based compounds are used in the development of pharmaceuticals, such as anti-inflammatory and antimicrobial agents.
Industry: Thiophene derivatives are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用机制
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) . These interactions can lead to changes in cellular processes and responses.
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their interactions with cox and lox enzymes . These enzymes play crucial roles in inflammatory responses, and their inhibition can lead to downstream effects on inflammation and other related processes.
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化分析
Biochemical Properties
2-(2-Acetoxybenzoyl) thiophene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-(2-Acetoxybenzoyl) thiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Acetoxybenzoyl) thiophene on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Acetoxybenzoyl) thiophene can alter the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines and other inflammatory mediators. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(2-Acetoxybenzoyl) thiophene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, 2-(2-Acetoxybenzoyl) thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Acetoxybenzoyl) thiophene can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Acetoxybenzoyl) thiophene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-Acetoxybenzoyl) thiophene vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects, while exceeding this range leads to detrimental outcomes .
Metabolic Pathways
2-(2-Acetoxybenzoyl) thiophene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 2-(2-Acetoxybenzoyl) thiophene can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-Acetoxybenzoyl) thiophene within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 2-(2-Acetoxybenzoyl) thiophene within tissues can also affect its accumulation and overall efficacy .
Subcellular Localization
The subcellular localization of 2-(2-Acetoxybenzoyl) thiophene is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-(2-Acetoxybenzoyl) thiophene may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetoxybenzoyl) thiophene can be achieved through several methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates to form thiophene derivatives. For example, the Gewald synthesis is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives, including 2-(2-Acetoxybenzoyl) thiophene, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the synthetic routes mentioned above.
化学反应分析
Types of Reactions: 2-(2-Acetoxybenzoyl) thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize thiophene derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of thiophene compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
相似化合物的比较
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Comparison: 2-(2-Acetoxybenzoyl) thiophene is unique due to its specific acetoxybenzoyl substitution, which imparts distinct chemical and biological properties compared to other thiophene derivatives. Its applications in various fields of research and industry highlight its versatility and potential for further development.
属性
IUPAC Name |
[2-(thiophene-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYQBVAUFUDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642182 | |
| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-14-8 | |
| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


